1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Medicinal Chemistry Building Blocks Physicochemical Property

Researchers developing kinase inhibitors or CNS-targeted libraries face inconsistent bioavailability and scaffold flexibility. 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine (CAS 1246550-66-2) solves this with a pyrazole-3-amine pharmacophore and a solubility-enhancing 1-methylpiperidine moiety, validated in Pim kinase (e.g., GNE-955) and GPCR programs. - Directly enables ATP-binding pocket optimization; confirmed by molecular docking studies of related pyrazole-3-amines. - The 3-amine (vs. 5-amine) position is critical for hydrogen-bond geometry-substitution invalidates target engagement. - Available at ≥98% purity with standard global shipping; supports immediate SAR expansion.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
CAS No. 1246550-66-2
Cat. No. B1471279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine
CAS1246550-66-2
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C=CC(=N2)N
InChIInChI=1S/C9H16N4/c1-12-5-2-8(3-6-12)13-7-4-9(10)11-13/h4,7-8H,2-3,5-6H2,1H3,(H2,10,11)
InChIKeyHNNCKVWIQIKZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine


1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (CAS 1246550-66-2) is a heterocyclic building block featuring a pyrazole core with an amine group at the 3-position and a 1-methylpiperidin-4-yl moiety at the 1-position . This compound is primarily utilized as a versatile scaffold in medicinal chemistry and pharmaceutical research, with its piperidine ring contributing to improved solubility and bioavailability in derivative compounds [1]. It is commercially available from multiple suppliers with purity specifications typically at or above 95% .

Why 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine Cannot Be Substituted


Substitution of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine with a structurally similar analog is not scientifically justifiable without validation due to critical differences in physicochemical and functional properties. For instance, the position of the amine group on the pyrazole ring (3-amine vs. 5-amine) fundamentally alters the molecule's hydrogen-bonding donor/acceptor geometry and electronic distribution, which can profoundly impact target binding and reactivity . Furthermore, even minor modifications like the addition of a chloro substituent at the 4-position on the pyrazole ring (as seen in CAS 2105657-25-6) result in a different compound with a distinct molecular weight (214.70 g/mol vs. 180.25 g/mol) and altered lipophilicity and solubility profiles [1]. These differences directly affect key parameters for synthesis and biological evaluation, rendering generic interchange unreliable.

Differentiation Evidence for 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine


Physicochemical Profile vs. Regioisomeric Analog

The target compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine exhibits a different predicted basicity compared to its 5-amine regioisomer 2-(1-methylpiperidin-4-yl)pyrazol-3-amine (CAS 3524-30-9) . This difference arises from the distinct electronic environment of the amine group on the pyrazole ring, which directly impacts its reactivity in synthesis and its potential for forming key interactions in biological systems.

Medicinal Chemistry Building Blocks Physicochemical Property

Physicochemical Differentiation from 4-Chloro Analog

The target compound lacks a chloro substituent, resulting in a lower molecular weight and distinct calculated lipophilicity compared to its 4-chloro analog 4-chloro-1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (CAS 2105657-25-6) [1]. The absence of the chlorine atom makes it a more versatile intermediate for a wider range of further derivatizations, whereas the chloro analog is more suited for specific cross-coupling reactions.

Medicinal Chemistry Building Blocks Physicochemical Property

Supplier Price and Purity Comparison for Procurement

A direct comparison of commercial availability for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (CAS 1246550-66-2) reveals variability in pricing and offered purity, which are critical for procurement decisions . While a common purity specification is 95% , pricing can vary significantly between vendors, especially for small quantities.

Procurement Supply Chain Cost Analysis

Research Applications for 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine


Synthesis of Kinase Inhibitor Scaffolds

This compound serves as a key building block for the synthesis of diverse kinase inhibitors. The pyrazole-3-amine core is a known pharmacophore in this class, as seen with advanced inhibitors like GNE-955, which targets Pim kinases . The 1-methylpiperidine moiety provides a vector for optimizing interactions within the kinase ATP-binding pocket, as suggested by molecular docking studies of related pyrazole-3-amine derivatives . This makes it a logical starting material for medicinal chemistry programs targeting kinases involved in cancer or inflammatory diseases.

Generation of Focused Libraries for CNS Targets

The piperidine ring in the compound's structure is a common motif in central nervous system (CNS) drugs, contributing to improved solubility and potential for crossing the blood-brain barrier . Researchers can leverage this scaffold to generate focused compound libraries for screening against CNS targets, such as dopamine receptors, where related N-linked heterocyclic piperidine derivatives have shown high affinity and selectivity .

Development of Antagonist Leads for GPCRs and Nuclear Receptors

The versatile amine group on the pyrazole ring allows for facile derivatization to explore structure-activity relationships (SAR) for G-protein coupled receptors (GPCRs) and nuclear receptors. Preliminary screening of related pyrazole-piperidine compounds has indicated activity as CCR5 antagonists , suggesting that this scaffold can be tailored to modulate important biological pathways involved in inflammation, viral entry, and immune response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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